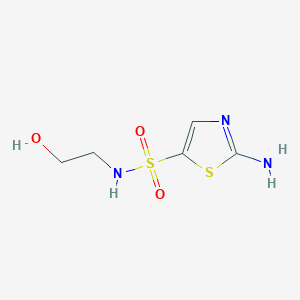

2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide

CAS No.: 2090788-92-2

Cat. No.: VC3195131

Molecular Formula: C5H9N3O3S2

Molecular Weight: 223.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090788-92-2 |

|---|---|

| Molecular Formula | C5H9N3O3S2 |

| Molecular Weight | 223.3 g/mol |

| IUPAC Name | 2-amino-N-(2-hydroxyethyl)-1,3-thiazole-5-sulfonamide |

| Standard InChI | InChI=1S/C5H9N3O3S2/c6-5-7-3-4(12-5)13(10,11)8-1-2-9/h3,8-9H,1-2H2,(H2,6,7) |

| Standard InChI Key | NOPKRYRVDBXNDM-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=N1)N)S(=O)(=O)NCCO |

| Canonical SMILES | C1=C(SC(=N1)N)S(=O)(=O)NCCO |

Introduction

Chemical Identity and Structural Characteristics

2-Amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide is characterized by its unique molecular structure combining several functional groups with pharmacological significance. The compound features a 2-aminothiazole heterocyclic core, a sulfonamide group, and a hydroxyethyl moiety.

Basic Identifiers

The compound is identified by the following characteristics:

| Property | Value |

|---|---|

| Chemical Name | 2-Amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide |

| CAS Registry Number | 2090788-92-2 |

| Molecular Formula | C₅H₉N₃O₃S₂ |

| Molecular Weight | 223.27 g/mol |

| Mass Spectrometry | m/z 224.01 [M + H]⁺ |

The molecular structure consists of a 2-aminothiazole ring with a sulfonamide group at the 5-position, where the sulfonamide nitrogen is bonded to a 2-hydroxyethyl chain .

Structural Features

The compound contains several key structural features that contribute to its potential biological activity:

-

A 2-aminothiazole ring, which serves as a privileged scaffold in medicinal chemistry

-

A sulfonamide group (-SO₂NH-) at the 5-position of the thiazole ring

-

A 2-hydroxyethyl substituent on the sulfonamide nitrogen

-

Multiple hydrogen bond donors and acceptors

These structural elements create a molecule with diverse potential for intermolecular interactions, particularly with biological targets such as enzymes and receptors .

Related Compounds and Structural Analogs

Several structural analogs of 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide have been documented in the literature, differing primarily in their substituents on the sulfonamide nitrogen or the thiazole ring.

Structural Analogs

These structural relationships provide insights into potential synthetic pathways and structure-activity relationships relevant to 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide .

Physicochemical Properties

Understanding the physicochemical properties of 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide is crucial for evaluating its potential applications and behavior in biological systems.

Calculated Properties

Based on its structure and data from related compounds, the following properties can be estimated:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 223.27 g/mol | Calculated from molecular formula |

| Log P | Approximately -0.5 to 0.5 | Estimated based on related structures |

| Hydrogen Bond Donors | 3 (NH₂, NH, OH) | Structural analysis |

| Hydrogen Bond Acceptors | 6 (N, N, N, O, O, O) | Structural analysis |

| Rotatable Bonds | 4 | Structural analysis |

| Topological Polar Surface Area | Approximately 115-125 Ų | Estimated based on functional groups |

These properties suggest moderate water solubility and potential ability to penetrate biological membranes, characteristics that are favorable for drug-like compounds .

Research Status and Applications

Current research on 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide appears limited, but its availability as a commercial research chemical suggests interest in its properties and potential applications.

Research Context

Related thiazolylsulfonamides have been investigated in several contexts:

-

As potential carbonic anhydrase inhibitors with applications in treating glaucoma and other conditions

-

In the development of anticancer agents targeting specific cellular pathways

-

As structural components in the design of novel therapeutic agents

The structural similarities between 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide and compounds being investigated for these applications suggest similar potential research directions .

Future Research Directions

Several promising avenues for future research on 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide can be identified:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable insights into the relationship between structural features and biological activity. Potential modifications include:

-

Variation of the substituent on the sulfonamide nitrogen

-

Introduction of substituents at the 4-position of the thiazole ring

-

Modification of the 2-amino group to other nitrogen-containing functionalities

Such studies could identify optimized derivatives with enhanced biological activities or improved pharmacokinetic properties .

Biological Evaluation

Comprehensive screening of 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide against various biological targets would provide valuable insights into its potential therapeutic applications. Based on related compounds, the following evaluations would be particularly informative:

-

Inhibition assays against carbonic anhydrase isoforms

-

Cytotoxicity screening against cancer cell lines

-

Evaluation of antimicrobial activity

-

Assessment of antioxidant properties

These investigations would help position the compound within the broader landscape of bioactive thiazolylsulfonamides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume